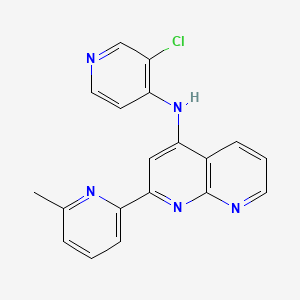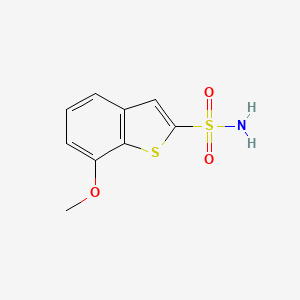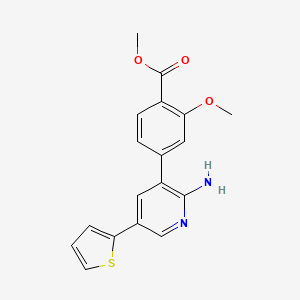
3-bromo-5-(1H-pyrazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(1H-pyrazol-5-yl)pyridine is a brominated heterocyclic aromatic organic compound It features a pyridine ring substituted with a bromine atom at the 3-position and a pyrazol-5-yl group at the 5-position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination of 5-(1H-pyrazol-5-yl)pyridine using bromine (Br2) in the presence of a suitable catalyst (e.g., iron(III) bromide) can yield this compound.
Cross-Coupling Reactions: Another method involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves reacting a pyridine derivative with a bromo-substituted pyrazole using a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, heat.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: NH3, amines, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Amine-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-(1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-bromo-5-(1H-pyrazol-5-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparación Con Compuestos Similares
3-Chloro-5-(1H-pyrazol-5-yl)pyridine
3-Iodo-5-(1H-pyrazol-5-yl)pyridine
3-Fluoro-5-(1H-pyrazol-5-yl)pyridine
Uniqueness: 3-Bromo-5-(1H-pyrazol-5-yl)pyridine is unique due to its bromine atom, which imparts different chemical reactivity compared to other halogenated analogs. This can lead to distinct biological activities and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrN3 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
3-bromo-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12) |
Clave InChI |
BMWWJZQQLWJCKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


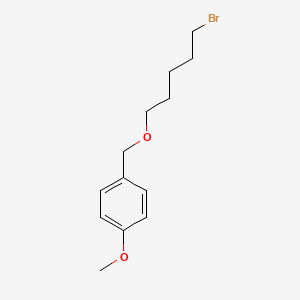

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
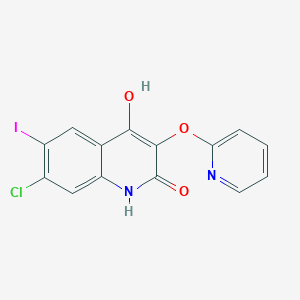
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
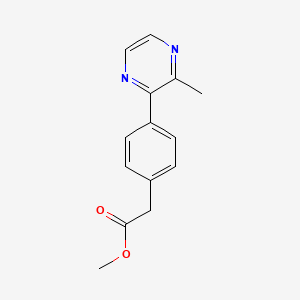
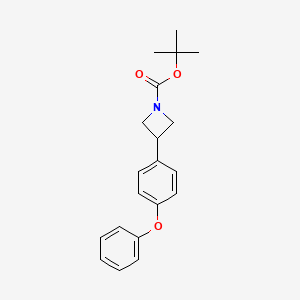
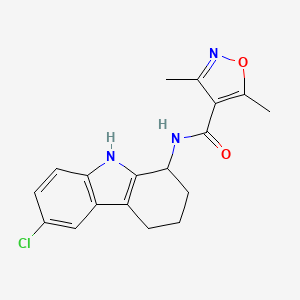
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
